molecular formula C11H12Br2O B2779288 1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene CAS No. 52178-73-1

1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene

Cat. No.: B2779288
CAS No.: 52178-73-1
M. Wt: 320.024
InChI Key: NWFRTSLXRDGBHY-UHFFFAOYSA-N
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Description

1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene is a cyclopropane derivative featuring a methoxy-substituted benzene ring attached to a dibrominated methylcyclopropyl group. This compound is structurally unique due to the combination of a strained cyclopropane ring, electron-donating methoxy group, and bromine atoms, which confer both steric and electronic complexity. Its synthesis likely involves cyclopropanation strategies, such as C–C bond insertion or Wittig-like reactions, as inferred from related methodologies in the literature .

Properties

IUPAC Name

1-(2,2-dibromo-1-methylcyclopropyl)-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O/c1-10(7-11(10,12)13)8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFRTSLXRDGBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The dibromo group can be substituted by nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The dibromo group can be reduced to form the corresponding cyclopropyl derivative.

Common reagents used in these reactions include sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis

The compound is primarily utilized as an intermediate in organic synthesis. Its dibromo and methoxy functionalities allow it to participate in various reactions, including:

  • Cyclopropane Derivatives : The compound can be used to synthesize cyclopropane derivatives through reactions involving nucleophilic substitutions or eliminations. For example, it has been utilized in the synthesis of cyclopropyl alkynes by reacting with gold catalysts under specific conditions, yielding products with high efficiency (33-93% yield) .
  • Functionalization of Aromatic Compounds : The presence of the methoxy group makes this compound a suitable candidate for further functionalization via electrophilic aromatic substitution reactions. This property has been exploited to generate a range of substituted aromatic compounds that are valuable in pharmaceutical applications .

Case Studies and Research Findings

StudyApplicationFindings
ZORA Repository StudySynthesis of Cyclopropyl DerivativesDemonstrated successful synthesis of propargyl alcohols from cyclopropyl dibromo derivatives with yields ranging from 33% to 93% .
Beilstein Journal StudyChlorination ReactionsShowed that chlorination of phenylallene derivatives using this compound yielded useful intermediates for further synthetic applications .
UC Santa Barbara DissertationHydrodehalogenation ChemistryInvestigated the transformation of dibromocyclopropanes into saturated ring systems using aqueous-based chemistry, highlighting a safer synthetic route compared to traditional methods .

Mechanism of Action

The mechanism of action of 1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene involves its interaction with molecular targets through its dibromocyclopropyl and methoxy groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Key Compounds for Comparison

The following compounds share structural motifs with 1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene, enabling comparative analysis of their synthetic routes, reactivity, and applications:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Synthesis Method Yield Physical State Key Differences vs. Target Compound
This compound Dibrominated methylcyclopropyl, methoxy Not reported Likely C–C insertion or Wittig N/A Discontinued Reference compound
1-(2,2-Dibromovinyl)-4-methoxybenzene Dibromovinyl, methoxy 293.93 Gold carbene-mediated synthesis 92% Not reported Vinyl group instead of cyclopropane; higher π-conjugation
1-(1-Fluorovinyl)-4-methoxybenzene Fluorovinyl, methoxy 166.16 Dehydrohalogenation 37% Colorless liquid Fluorine substituent; lower steric hindrance
(±)-1-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-4-methoxybenzene Trifluorodecyl, bromomethyl, methoxy 419.23 C–C insertion 75% Colorless oil Trifluoromethyl group; long alkyl chain
1-(Cyclopropylmethyl)-4-methoxybenzene Cyclopropylmethyl, methoxy 172.23 Not detailed N/A Liquid (fragrance) No bromine; lower reactivity
1-(1,2-Dibromopropyl)-4-methoxybenzene Dibromopropyl, methoxy 308.01 Halogenation N/A Not reported Flexible propyl chain vs. rigid cyclopropane
1,2-bis(4-methoxyphenyl)cyclopropane Bis(4-methoxyphenyl), cyclopropane 270.37 Cyclopropanation N/A Not reported Symmetrical structure; enhanced conjugation

Structural and Reactivity Analysis

  • Electronic Effects :

    • The dibromo-methylcyclopropyl group in the target compound introduces significant steric strain and electron-withdrawing effects due to bromine atoms. This contrasts with 1-(Cyclopropylmethyl)-4-methoxybenzene, which lacks halogens and exhibits milder electronic perturbation .
    • Fluorinated analogs (e.g., 1-(1-Fluorovinyl)-4-methoxybenzene) show reduced steric bulk but increased electronegativity, altering their reactivity in cross-coupling reactions .
  • Synthetic Challenges :

    • The target compound’s synthesis likely requires precise control to stabilize the cyclopropane ring during bromination, whereas trifluorodecan-2-yl derivatives (e.g., compound in ) employ diazo reagents for C–C insertion, offering higher yields (75%).
    • Gold carbene-mediated synthesis of 1-(2,2-Dibromovinyl)-4-methoxybenzene achieves high yields (92%) but focuses on vinyl rather than cyclopropyl frameworks .
  • Applications and Toxicity :

    • Brominated compounds (e.g., target compound, 1-(1,2-Dibromopropyl)-4-methoxybenzene) may pose higher toxicity risks, though specific data are unavailable .
    • 1-(Cyclopropylmethyl)-4-methoxybenzene is used in fragrances (sassafras acetate), indicating lower acute toxicity compared to halogenated analogs .

Biological Activity

1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene is an organic compound that has garnered attention in both synthetic chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a dibromocyclopropyl group attached to a methoxybenzene ring. Its molecular formula is C11H12Br2OC_{11}H_{12}Br_2O with a molecular weight of approximately 305.02 g/mol. The compound is synthesized through dibromocyclopropanation of suitable alkene precursors, typically involving bromoform and a strong base like sodium hydroxide under phase-transfer conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dibromocyclopropyl and methoxy groups facilitate these interactions, potentially influencing several biochemical pathways.

  • Substitution Reactions : The dibromo group can undergo nucleophilic substitution, which may affect cellular signaling pathways.
  • Oxidation and Reduction : The methoxy group can be oxidized, leading to the formation of reactive intermediates that may interact with proteins or nucleic acids .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This is likely due to the disruption of bacterial cell membranes or interference with metabolic pathways.
  • Cytotoxic Effects : In vitro assays have shown that the compound can induce cytotoxicity in cancer cell lines, potentially through apoptosis or necrosis mechanisms .
  • Enzyme Inhibition : There is evidence suggesting that it may inhibit specific enzymes involved in metabolic processes, which could be harnessed for therapeutic applications.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong potential as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

In another study, the compound was tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is essential.

Compound NameStructureBiological Activity
1-(2,2-Dibromo-1-methylcyclopropyl)-4-methylbenzeneStructureModerate cytotoxicity; limited antimicrobial activity
1-(2,2-Dibromo-1-methylcyclopropyl)benzeneStructureLow cytotoxicity; no significant antimicrobial effects
4-MethoxybenzaldehydeStructureAntimicrobial; moderate cytotoxicity

The comparative data indicates that while similar compounds exhibit some biological activities, this compound demonstrates superior cytotoxic effects and potential as an antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for 1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene, and what key reaction conditions must be optimized?

Methodological Answer: The synthesis typically involves cyclopropanation of a pre-functionalized benzene precursor. A two-step approach is common:

Methoxybenzene alkylation : Introduce the cyclopropylmethyl group via Friedel-Crafts alkylation using a cyclopropane-containing electrophile (e.g., cyclopropylmethyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Dibromination : Treat the intermediate with brominating agents (e.g., Br₂ in CCl₄ or NBS) under controlled temperatures (0–25°C) to avoid over-halogenation .

Critical Conditions:

ParameterOptimal RangePurpose
SolventDCM, DMFStabilize intermediates
Temperature0–25°C (bromination)Minimize side reactions
CatalystAlCl₃ (alkylation)Enhance electrophilicity

Key Challenges : Competing ring-opening reactions due to cyclopropane strain; use of anhydrous conditions to prevent hydrolysis .

Q. How can researchers characterize the stereochemical configuration of the cyclopropane ring in this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL (via the SHELX suite) for high-resolution structure determination. The program resolves dihedral angles and bond distances to confirm the 1-methyl-2,2-dibromo configuration .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to identify vicinal protons on the cyclopropane ring. NOESY can confirm spatial proximity of substituents .

Q. Example Data :

TechniqueDiagnostic FeatureReference Value
X-rayC-Br bond length1.94–1.97 Å
1^1H NMRCyclopropane CH₂ couplingJ=68 HzJ = 6–8\ \text{Hz}

Advanced Research Questions

Q. What strategies address diastereomer formation during cyclopropane ring synthesis?

Methodological Answer: Diastereomers arise from the planar transition state during cyclopropanation. Mitigation approaches include:

  • Steric Control : Use bulky directing groups (e.g., tert-butyl) on the benzene ring to favor a specific transition-state geometry .
  • Catalytic Asymmetry : Employ chiral catalysts (e.g., Rh(II) complexes) to induce enantioselective cyclopropanation, though this requires optimization for brominated systems .
  • Kinetic Resolution : Quench reactions at partial conversion to isolate the thermodynamically favored diastereomer .

Data Contradiction Note : Computational models (e.g., DFT) may predict preferred diastereomers, but experimental outcomes often diverge due to solvent effects .

Q. How do computational models predict the reactivity of the dibromo groups, and how do these compare with experimental observations?

Methodological Answer:

  • In Silico Predictions : Tools like Reaxys and Pistachio databases suggest nucleophilic substitution (Sₙ2) at bromine sites due to the electron-withdrawing methoxy group. However, steric hindrance from the methylcyclopropane group reduces reactivity .
  • Experimental Findings : Bromine substituents exhibit unexpected stability in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, Pd-catalyzed reactions with arylboronic acids require elevated temperatures (>100°C) and strong bases (e.g., Cs₂CO₃) .

Discrepancy Analysis : DFT underestimates the steric bulk of the cyclopropane ring, leading to overprediction of reactivity. Experimental adjustments include using larger ligand systems (e.g., XPhos) .

Q. What are the challenges in functionalizing the methoxybenzene moiety without affecting the dibromocyclopropane structure?

Methodological Answer:

  • Selective Demethylation : Use BBr₃ in CH₂Cl₂ at −78°C to convert methoxy to hydroxyl without cleaving cyclopropane bonds .
  • Protection Strategies : Temporarily protect bromine sites with trimethylsilyl groups during methoxy modifications .
  • Limitations : Acidic conditions risk cyclopropane ring opening; monitor via in-situ FTIR for C-Br bond integrity (peak at 550 cm⁻¹) .

Q. How can researchers resolve contradictions in thermal stability data obtained from different analytical methods?

Methodological Answer:

  • TGA vs. DSC : TGA may indicate decomposition at 150°C due to bromine loss, while DSC shows endothermic events at 120°C from crystallinity changes. Reconcile by conducting coupled TGA-MS to identify gaseous byproducts (e.g., HBr) .
  • Moisture Sensitivity : Discrepancies in stability studies often arise from trace water. Use Karl Fischer titration to quantify moisture in samples and repeat experiments under inert atmospheres .

Q. Structural and Functional Comparison Table

PropertyThis compoundAnalog: 1-(3-Chloropropyl)-4-methoxybenzene
Halogen ReactivityBr (Sₙ2 resistant)Cl (Sₙ2 prone)
Thermal Decomposition150°C (TGA)180°C (TGA)
Synthetic ComplexityHigh (cyclopropane strain)Moderate (linear chain)

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